molecular formula C9H9BrO3 B1367446 Methyl 5-bromo-2-methoxybenzoate CAS No. 7120-41-4

Methyl 5-bromo-2-methoxybenzoate

Cat. No. B1367446
CAS RN: 7120-41-4
M. Wt: 245.07 g/mol
InChI Key: XVXCLDNUWBUICD-UHFFFAOYSA-N
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Patent
US06114175

Procedure details

5-Bromosalicylic acid (Aldrich Chemical Company, Milwaukee, Wis.) is converted to the methyl esterimethyl ether by reaction with methyl iodide in the presence of K2CO3 as described above. The 2-methoxy-5-bromobenzoic acid methyl ester thus obtained is reacted with (trimethylsilyl)acetylene (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium. The trimethylsilyl group is removed and two equivalents of the resultant 2-methoxy-5-acetylenylbenzoic acid methyl ester is reacted with 4,4'-dibromobiphenyl (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium as above. The resultant alkynyl analogue of Chrysamine G, 4,4'-bis(3-carboxy-4-methoxyphenylacetylenyl)-biphenyl is prepared by hydrolysis of the ester as described above. This alkynyl analogue is reduced by conventional methods to form the vinyl analogue of Chrysamine G.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=C(C(O)=O)C(O)=[CH:4][CH:3]=1.[CH3:12]I.[C:14]([O-:17])([O-])=[O:15].[K+].[K+].C[CH2:21][O:22][CH2:23][CH3:24]>>[CH3:12][O:17][C:14](=[O:15])[C:4]1[CH:3]=[C:2]([Br:1])[CH:10]=[CH:24][C:23]=1[O:22][CH3:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)O
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.